

# X-ray crystallographic analysis of 1,5-dimethyl-1H-indole-2-carbaldehyde derivatives.

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## Compound of Interest

Compound Name: 1,5-dimethyl-1H-indole-2-carbaldehyde

Cat. No.: B1324310

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## A Comparative Guide to the X-ray Crystallographic Analysis of **1,5-Dimethyl-1H-indole-2-carbaldehyde** Derivatives

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount for rational drug design and structure-activity relationship studies. X-ray crystallography provides definitive insights into the solid-state conformation and packing of crystalline compounds. This guide offers a comparative analysis of the X-ray crystallographic data of derivatives of **1,5-dimethyl-1H-indole-2-carbaldehyde**, a key scaffold in medicinal chemistry.

While the crystal structure of **1,5-dimethyl-1H-indole-2-carbaldehyde** itself is not publicly available, this guide presents a detailed comparison with its constitutional isomer, 5-methyl-1H-indole-3-carbaldehyde, and a closely related derivative, 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde. This comparative approach provides valuable insights into the structural nuances influenced by substituent placement and nature.

## Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two indole carbaldehyde derivatives, offering a quantitative comparison of their solid-state structures.

Parameter	5-Methyl-1H-indole-3-carbaldehyde[1]	1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde
Chemical Formula	C <sub>10</sub> H <sub>9</sub> NO	C <sub>15</sub> H <sub>11</sub> NO <sub>3</sub> S
Molecular Weight	159.18 g/mol	285.31 g/mol
Crystal System	Orthorhombic	Monoclinic
Space Group	Pbca	P2 <sub>1</sub> /c
a (Å)	16.9456(19)	10.1333(4)
b (Å)	5.7029(6)	10.5933(4)
c (Å)	8.6333(9)	12.4259(5)
α (°)	90	90
β (°)	90	99.151(2)
γ (°)	90	90
Volume (Å <sup>3</sup> )	834.31(15)	1318.15(9)
Z	4	4
Calculated Density (g/cm <sup>3</sup> )	1.267	1.436
Radiation Type	Mo Kα	Mo Kα
Temperature (K)	296	150
Final R indices (I > 2σ(I))	R1 = 0.038, wR2 = 0.107	R1 = 0.035, wR2 = 0.089

## Experimental Protocols

A generalized experimental protocol for the X-ray crystallographic analysis of indole-2-carbaldehyde derivatives is outlined below, based on the methodologies reported in the compared studies.

## Synthesis and Crystallization

Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the compound. Common solvents for crystallization include ethanol, ethyl acetate, or mixtures of solvents. The commercially available compound is dissolved in a minimum amount of the appropriate solvent, and the solution is allowed to stand undisturbed at room temperature for several days to weeks, leading to the formation of well-defined crystals.

## X-ray Data Collection and Processing

A single crystal of suitable size and quality is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a CCD or CMOS detector.

Monochromatic radiation, typically Mo K $\alpha$  ( $\lambda = 0.71073 \text{ \AA}$ ) or Cu K $\alpha$  ( $\lambda = 1.54184 \text{ \AA}$ ), is used. The data collection is usually performed at a controlled temperature, often 100 K or 296 K, to minimize thermal vibrations.

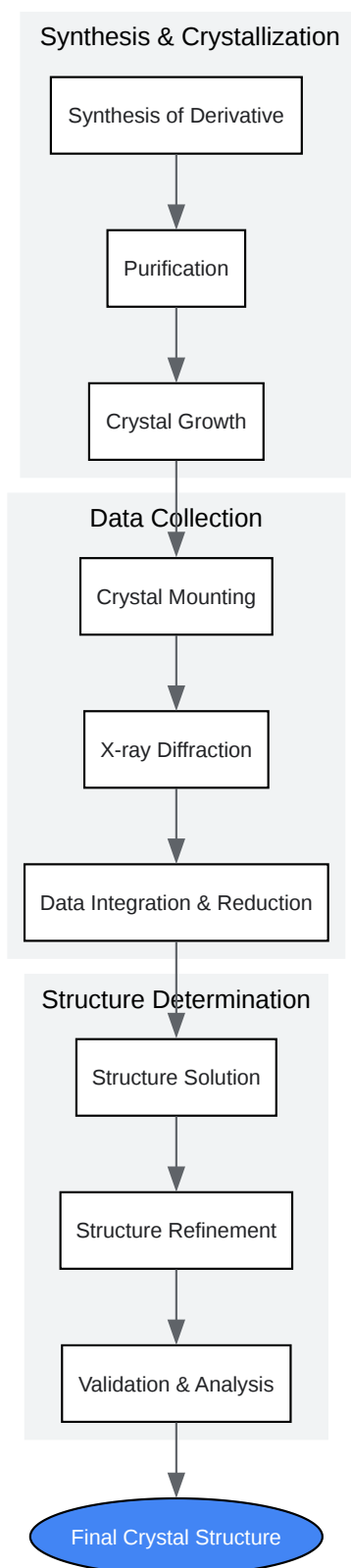
The collected diffraction images are processed to obtain the unit cell parameters and integrated intensities of the reflections. This process involves indexing the reflections, integrating their intensities, and applying corrections for various effects such as Lorentz factor, polarization, and absorption.

## Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental diffraction data using full-matrix least-squares techniques. In the final stages of refinement, anisotropic displacement parameters are typically applied to non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final refined structure is validated using various crystallographic metrics.

## Visualizations

The following diagrams illustrate the typical workflow of an X-ray crystallographic analysis and the logical relationship of the key steps involved.



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Caption: A typical workflow for X-ray crystallographic analysis.



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Caption: Logical relationships in determining a crystal structure.

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## References

- 1. 5-Methyl-1H-indole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
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